molecular formula C11H13NO2S B8349799 Isopropyl 4-cyano-5-ethylthiophene-2-carboxylate

Isopropyl 4-cyano-5-ethylthiophene-2-carboxylate

Cat. No. B8349799
M. Wt: 223.29 g/mol
InChI Key: BTYFVHFZWAXGGW-UHFFFAOYSA-N
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Patent
US06492403B1

Procedure details

A stirred solution of 4 g (14.4 mmol) of isopropyl 4-bromo-5-ethylthiophene-2-carboxylate was refluxed in dry dimethylformamide (50 mL) with copper cyanide (1.94 g, 22 mmol) for 8 hours. The cooled mixture was poured into 0.1 M sodium cyanide (500 mL) and extracted with diethyl ether (4×50 mL). The organic layers were washed twice with brine (50 mL) and dried over anhydrous sodium sulfate. The solvents were removed in vacuo. Column chromatography on silica gel (400 g), eluting with hexanes:ethyl acetate 9/1 (v:v) gave isopropyl 2-ethyl-3-cyano-thiophene-5-carboxylate (1.7 g, 53%) as a pale yellow oil. 1H-NMR (DMSO-d6; 300 MHz) δ8.03 (s, 1H), 5.10 (septet, 1H, J=6.2 Hz), 3.04 (q, 2H, J=7.5 Hz), 1.31 (t, 3H, J=7.5 Hz), 1.30 (d, 6H, J=6.2 Hz). Mass spectrum (ESI m/z): Calcd. for C11H13NO2S 224.1 (M+H), found 224.0.
Name
isopropyl 4-bromo-5-ethylthiophene-2-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10])[S:5][C:6]=1[CH2:7][CH3:8].[Cu](C#N)[C:16]#[N:17].[C-]#N.[Na+]>CN(C)C=O>[CH2:7]([C:6]1[S:5][C:4]([C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10])=[CH:3][C:2]=1[C:16]#[N:17])[CH3:8] |f:2.3|

Inputs

Step One
Name
isopropyl 4-bromo-5-ethylthiophene-2-carboxylate
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(SC1CC)C(=O)OC(C)C
Name
Quantity
1.94 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×50 mL)
WASH
Type
WASH
Details
The organic layers were washed twice with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
WASH
Type
WASH
Details
Column chromatography on silica gel (400 g), eluting with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1SC(=CC1C#N)C(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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